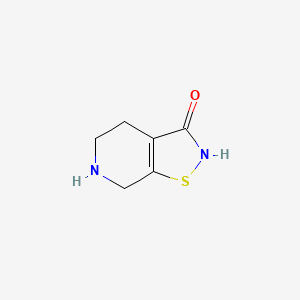

Thio-THIP

説明

Structure

3D Structure

特性

CAS番号 |

97164-95-9 |

|---|---|

分子式 |

C6H8N2OS |

分子量 |

156.21 g/mol |

IUPAC名 |

4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one |

InChI |

InChI=1S/C6H8N2OS/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9) |

InChIキー |

DZYJTJJQGHXSFN-UHFFFAOYSA-N |

SMILES |

C1CNCC2=C1C(=O)NS2 |

正規SMILES |

C1CNCC2=C1C(=O)NS2 |

同義語 |

4,5,6,7-tetrahydroisoxazolo(3,4c)pyridin-5-ol Thio-THIP |

製品の起源 |

United States |

Tuning Intrinsic Efficacy:thio Thip S Profile As a Partial Agonist Highlights That the Scaffold Can Be Modified to Control the Degree of Receptor Activation.researchgate.netrational Design Can Be Used to Either Enhance Efficacy, Potentially Creating a Full and Selective Agonist, or to Eliminate It Entirely, Resulting in a Pure, Selective Antagonist. This Can Be Achieved by Making Modifications That Either Better Stabilize the Active State Conformation of the Receptor or That Bind Tightly but Prevent the Activating Conformational Change. for Example, Adding Bulky Substituents to the Piperidine Ring Could Sterically Hinder the Receptor S Transition to an Open State, Favoring Antagonism.

By combining these principles, medicinal chemists can systematically explore the chemical space around the Thio-THIP scaffold to develop novel pharmacological tools and potential therapeutic agents with unprecedented precision for targeting specific GABA-A receptor subtypes.

Molecular and Cellular Mechanisms Underlying Thio Thip S Effects

Modulation of Phasic and Tonic Inhibitory Currents in Neuronal Circuits

Thio-THIP differentially modulates phasic and tonic inhibitory currents, which are mediated by distinct populations of GABAA receptors. Phasic inhibition is primarily mediated by synaptically localized receptors, while tonic inhibition is mediated by extrasynaptic receptors that are persistently activated by ambient GABA frontiersin.orgfrontiersin.org.

Studies using recombinant human GABAARs expressed in Xenopus oocytes have revealed that this compound acts as a partial agonist at certain δ-subunit-containing receptors, specifically α4β1δ and α4β3δ subtypes jneurosci.orgnih.govnih.gov. At the α4β3δ receptor, this compound shows moderate potency with an EC50 of 13 μM and a maximal response approximately 58% of that of GABA jneurosci.orgnih.gov. It also acts as a partial agonist at the α4β1δ receptor, although with lower efficacy compared to α4β3δ jneurosci.orgnih.gov. Interestingly, this compound exhibits negligible agonist activity at the α4β2δ subtype jneurosci.orgnih.govnih.gov.

Beyond α4βδ receptors, this compound has shown partial agonism at α6β2δ and α6β3δ subtypes, displaying high-micromolar EC50 values and maximal responses around 50% of GABA's maximum response jneurosci.orgnih.gov. In contrast, this compound acts as a weak antagonist at α1,2,5β2,3γ2S and ρ1 GABAARs jneurosci.orgnih.govnih.gov. It also displays functional selectivity between β2- and β3-containing α5βγ2S subtypes, acting as a weak antagonist at α5β2γ2S but a low-efficacious agonist at α5β3γ2S jneurosci.orgnih.gov.

The functional profile observed in recombinant systems translates to differential effects on native GABAARs in various brain regions. In cerebellar granule cells, this compound evokes robust currents through extrasynaptic GABAARs, consistent with its agonism at α6β2,3δ subtypes jneurosci.orgnih.govnih.gov. However, it does not elicit significant currents in dentate gyrus granule cells (DGGCs) or striatal medium spiny neurons (MSNs), suggesting a predominant expression of extrasynaptic α4β2δ receptors in these cells, at which this compound has negligible agonist activity jneurosci.orgnih.govnih.gov. In ventrobasal thalamus neurons, this compound evokes differential degrees of currents, potentially reflecting varying expression levels of extrasynaptic α4βδ subtypes jneurosci.orgnih.govnih.gov.

Regarding phasic inhibition, this compound at 100 μM does not affect synaptic currents in ventrobasal thalamus neurons or striatal MSNs jneurosci.orgnih.govnih.gov. However, it reduces the current amplitudes recorded from DGGCs, likely by targeting perisynaptic α4βδ receptors jneurosci.orgnih.govnih.govjneurosci.org. This reduction in miniature inhibitory postsynaptic current (mIPSC) peak amplitude in DGGCs is notable researchgate.net.

The following table summarizes the functional properties of this compound at various recombinant human GABAAR subtypes:

| Receptor Subtype | Functional Activity | EC50 / IC50 (μM) | Rmax (% of GABA) / Inhibition (%) |

| α4β1δ | Partial Agonist | - | Partial Agonism (less efficacious than α4β3δ) jneurosci.orgnih.gov |

| α4β2δ | Negligible Agonist / Antagonist | ≥100 (IC50) | Negligible Agonist / Small but significant inhibition jneurosci.orgnih.govresearchgate.net |

| α4β3δ | Partial Agonist | 13 jneurosci.orgnih.gov | 58 ± 7% jneurosci.orgnih.gov |

| α6β2δ | Partial Agonist | High-micromolar | ∼50% jneurosci.orgnih.gov |

| α6β3δ | Partial Agonist | High-micromolar | ∼50% jneurosci.orgnih.gov |

| α1β2γ2S | Weak Antagonist | - | Weak Antagonism jneurosci.orgnih.gov |

| α1β3γ2S | Weak Antagonist | - | Weak Antagonism jneurosci.orgnih.gov |

| α2β2γ2S | Weak Antagonist | - | Weak Antagonism jneurosci.orgnih.gov |

| α2β3γ2S | Weak Antagonist | - | Weak Antagonism jneurosci.orgnih.gov |

| α5β2γ2S | Weak Antagonist | - | Weak Antagonism jneurosci.orgnih.gov |

| α5β3γ2S | Low-efficacious Agonist | - | Low-efficacious Agonism jneurosci.orgnih.gov |

| ρ1 | Weak Antagonist | ∼150 (IC50) | Weak Antagonism jneurosci.orgnih.gov |

Impact on Spontaneous Gating and Constitutive Activity of GABA-A Receptors

δ-subunit-containing GABAA receptors, particularly α4β1δ and α4β3δ subtypes found in neurons like DGGCs, are known to exhibit spontaneous channel openings, contributing to a constitutive current researchgate.netbiorxiv.orgnih.gov. This spontaneous gating occurs even in the absence of exogenous agonist.

Research indicates that the presence of this constitutive activity significantly impacts the efficacy of orthosteric agonists like this compound at these receptors researchgate.netbiorxiv.orgnih.gov. Under recording conditions that favor constitutive activity, the efficacy of this compound at α4β1/3δ receptors in DGGCs is limited researchgate.netbiorxiv.orgnih.gov. However, when spontaneous gating is removed, for instance, by specific recording conditions or intracellular kinase inhibitors, the efficacy of this compound is markedly increased, showing up to a four-fold enhancement researchgate.netbiorxiv.orgnih.gov. This suggests a reciprocal relationship where constitutive activity negatively modulates the ability of an orthosteric agonist to further activate the receptor.

Interestingly, the neutral antagonist gabazine (B1674388), which typically blocks agonist-induced currents, is unable to antagonize the current produced by this compound under conditions of high constitutive activity researchgate.netbiorxiv.orgnih.gov. A current elicited by gabazine alone is only observed when the constitutive current is silenced researchgate.netbiorxiv.orgnih.gov.

Role of Receptor Phosphorylation and Kinase Activity in this compound Efficacy

Kinase activity plays a crucial role in regulating the spontaneous gating and constitutive activity of α4β1/3δ GABAA receptors in DGGCs researchgate.netbiorxiv.orgnih.gov. High intracellular kinase activity, likely involving protein kinase C (PKC), appears to mediate this spontaneous gating biorxiv.orgnih.gov.

The level of kinase activity and the resulting receptor phosphorylation state directly influence the efficacy of orthosteric agonists like this compound biorxiv.orgnih.gov. Conditions that reduce kinase activity, such as lower recording temperatures or the inclusion of PKC autoinhibitory peptide intracellularly, diminish spontaneous gating and consequently enhance the efficacy of this compound at α4β1/3δ receptors researchgate.netbiorxiv.orgnih.gov. This suggests that phosphorylation of receptor subunits, mediated by kinase activity, is a key factor limiting the maximal response achievable by agonists like this compound at constitutively active receptors biorxiv.orgnih.gov.

This regulatory mechanism involving kinase activity and spontaneous gating has implications for conditions where aberrant excitability is linked to phosphorylation, such as addiction and epilepsy, as the efficacy of δ-preferring GABAA ligands might be reduced in such states nih.govresearchgate.net.

Actions at Synaptic, Perisynaptic, and Extrasynaptic GABA-A Receptor Populations

This compound exhibits differential activity depending on the localization of GABAA receptor populations within the synapse and beyond.

Extrasynaptic receptors, particularly those containing the δ subunit, are known mediators of tonic inhibition and are activated by low concentrations of ambient GABA frontiersin.orgfrontiersin.org. This compound acts as a partial agonist at several δ-containing subtypes (α4β1δ, α4β3δ, α6β2δ, α6β3δ) jneurosci.orgnih.gov. This agonism at extrasynaptic receptors is evident in cerebellar granule cells, where this compound evokes robust tonic currents jneurosci.orgnih.govnih.gov. However, its negligible activity at α4β2δ receptors means it does not induce significant tonic currents in regions where this subtype predominates extrasynaptically, such as DGGCs and striatal MSNs jneurosci.orgnih.govnih.gov.

Synaptic receptors, typically containing γ2 subunits, mediate fast, transient phasic inhibition frontiersin.orgfrontiersin.org. This compound shows weak antagonist activity at many γ2-containing subtypes (α1,2,5β2,3γ2S) jneurosci.orgnih.gov. Consequently, it generally does not affect synaptic currents in regions like the ventrobasal thalamus or striatal MSNs jneurosci.orgnih.govnih.gov.

Perisynaptic receptors are located near the synapse and can be activated by spillover of synaptically released GABA jneurosci.org. Evidence suggests that this compound targets perisynaptic α4βδ receptors in DGGCs, leading to a reduction in the amplitude of mIPSCs jneurosci.orgnih.govnih.govjneurosci.org. This effect is attributed to this compound occupying these receptors, thereby counteracting the effect of synaptically released GABA jneurosci.orgresearchgate.net. The regulation of these perisynaptic receptors by recording conditions and phosphorylation appears to differ from that of extrasynaptic receptors biorxiv.org.

The distinct functional profile of this compound at different receptor localizations highlights its utility as a tool to differentiate the contributions of synaptic, perisynaptic, and extrasynaptic GABAA receptor populations to neuronal inhibition in various brain regions.

In Vitro Electrophysiological Characterization of Thio Thip

Utilization of Recombinant GABA-A Receptor Expression Systems

To investigate the effects of Thio-THIP on specific GABA-A receptor subtypes, researchers commonly employ recombinant expression systems. These systems allow for the controlled assembly of GABA-A receptors with defined subunit compositions, which is essential given the diverse array of subunits (α1–6, β1–3, γ1–3, δ, ϵ, π, θ, and ρ1–3) that can form functional pentameric channels. frontiersin.org

Xenopus Oocytes: Xenopus laevis oocytes are a widely used expression system for studying ligand-gated ion channels, including GABA-A receptors. nih.govresearchgate.net By injecting oocytes with messenger RNA (mRNA) encoding specific GABA-A receptor subunits, researchers can induce the expression of recombinant receptors on the oocyte cell surface. researchgate.net This system has been extensively used to characterize the functional properties of this compound at various human recombinant GABA-A receptor subtypes, including α1β2γ2S, α1β3γ2S, α2β2γ2S, α2β3γ2S, α3β2γ2S, α3β3γ2S, α4β1δ, α4β2δ, α4β3δ, α5β2γ2S, α5β3γ2S, α6β2δ, α6β3δ, and ρ1 receptors. jneurosci.orgresearchgate.netresearchgate.netnih.govjneurosci.org

Mammalian Cells: Mammalian cell lines, such as Human Embryonic Kidney (HEK293) cells, are also utilized for the expression of recombinant GABA-A receptors. nih.govnih.gov These cells can be transfected with plasmids containing the genetic sequences for desired GABA-A receptor subunits, leading to the expression of functional receptors on the cell membrane. Studies using mammalian cells have complemented findings from Xenopus oocytes, providing further insights into this compound's activity at specific receptor subtypes. nih.gov

The use of these recombinant systems allows for the systematic evaluation of this compound's potency and efficacy at distinct GABA-A receptor configurations, which is challenging in native neuronal tissue where multiple receptor subtypes are co-expressed.

Application of Two-Electrode Voltage Clamp and Patch-Clamp Recording Techniques

Electrophysiological techniques are fundamental for measuring the functional responses of GABA-A receptors to ligand binding. Two primary techniques employed in the study of this compound are two-electrode voltage clamp and patch clamp.

Two-Electrode Voltage Clamp (TEVC): This technique is particularly well-suited for recordings from large cells like Xenopus oocytes. researchgate.netmoleculardevices.com It involves inserting two microelectrodes into the oocyte: one to measure the membrane potential and the other to inject current to maintain the membrane potential at a desired holding voltage. researchgate.netmoleculardevices.com By controlling the membrane voltage, researchers can measure the transmembrane currents elicited by applying this compound to the bath solution. jneurosci.org TEVC allows for the accurate measurement of macroscopic currents flowing through populations of expressed receptors. researchgate.net

Patch-Clamp Recording: Patch-clamp techniques, including whole-cell recording, are used for studying ion channels in smaller cells, such as mammalian cell lines or neurons in brain slices. nih.govresearchgate.netnih.gov This method involves forming a tight seal (gigaseal) between a glass microelectrode and the cell membrane. researchgate.net In the whole-cell configuration, the membrane patch within the electrode tip is ruptured, providing electrical access to the intracellular space and allowing for the recording of currents from the entire cell. nih.govmeduniwien.ac.at Patch clamp enables the study of both macroscopic currents and, in some configurations, single-channel activity, providing detailed information about receptor function, including current kinetics and desensitization. nih.govnih.gov

Both TEVC and patch-clamp techniques are essential tools for quantitatively assessing the effects of this compound on GABA-A receptor-mediated chloride currents.

Analysis of Concentration-Response Relationships, Current Kinetics, and Receptor Desensitization

Electrophysiological studies provide detailed information about how this compound interacts with GABA-A receptors, including its potency, efficacy, and effects on receptor gating properties.

Concentration-Response Relationships: A key aspect of characterizing a ligand's activity is determining its concentration-response relationship. By applying increasing concentrations of this compound and measuring the resulting current amplitude, researchers can generate curves that reveal the compound's potency (EC50 for agonists, IC50 for antagonists) and maximal efficacy (the maximum response relative to a full agonist like GABA). jneurosci.orgresearchgate.netresearchgate.net Studies have shown that this compound exhibits diverse concentration-response profiles depending on the GABA-A receptor subtype. For instance, it acts as a partial agonist at α4β1δ and α4β3δ receptors with high-micromolar EC50 values and maximal responses lower than GABA. jneurosci.org At other subtypes, such as α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S, this compound has been characterized as a weak antagonist with high-micromolar IC50 values. jneurosci.orgresearchgate.netnih.gov Biphasic concentration-response relationships have also been observed for this compound at certain receptor subtypes, such as α4β1δ. jneurosci.orgresearchgate.net

Current Kinetics: Analysis of current kinetics involves examining the speed of current activation and deactivation, as well as the rate and extent of desensitization. While the search results specifically mention the analysis of decay time constants for synaptic currents affected by this compound researchgate.net, direct detailed information on the kinetics of currents elicited by this compound at recombinant receptors is less prominent in the provided snippets compared to concentration-response data. However, experimental protocols often include measures to account for or study desensitization. jneurosci.org

Receptor Desensitization: GABA-A receptors can enter a desensitized state upon prolonged or repeated exposure to an agonist, where the channel closes despite the continued presence of the ligand. frontiersin.orgdovepress.com Experimental designs in electrophysiology often incorporate washout periods between drug applications to allow receptors to recover from desensitization and ensure consistent responses. jneurosci.org While the extent of desensitization induced by this compound itself at various recombinant subtypes is not explicitly quantified in detail in the provided snippets, the phenomenon of desensitization is a general characteristic of GABA-A receptors and is considered in electrophysiological studies. jneurosci.orgnih.gov Comparisons with other agonists like THIP suggest that the degree of desensitization can vary between ligands. nih.gov

The in vitro electrophysiological characterization of this compound using recombinant expression systems and voltage-clamp techniques has been instrumental in defining its subtype-selective pharmacology at GABA-A receptors. The data reveal that this compound's functional profile, ranging from partial agonism to weak antagonism, is highly dependent on the specific subunit composition of the receptor.

Summary of Key Electrophysiological Findings for this compound at Recombinant Human GABA-A Receptors

| Receptor Subtype | Functional Profile | EC50/IC50 (approx.) | Rmax (% of GABA) (approx.) | References |

| α4β3δ | Partial Agonist | 13 µM (EC50) | 58% | jneurosci.org |

| α4β1δ | Partial Agonist (Biphasic) | Not explicitly stated for both phases | Not always saturated at 1 mM | jneurosci.orgresearchgate.net |

| α4β2δ | Negligible Agonist Activity | - | ~1% at 1 mM | researchgate.netnih.govjneurosci.org |

| α6β2δ | Partial Agonist | High-micromolar (EC50) | ~50% | jneurosci.orgresearchgate.net |

| α6β3δ | Partial Agonist | High-micromolar (EC50) | ~50% | jneurosci.orgresearchgate.net |

| α5β3γ2S | Low-efficacious Agonist | - | Low | jneurosci.orgresearchgate.net |

| α5β2γ2S | Weak Antagonist | - | No significant currents up to 1 mM | jneurosci.orgresearchgate.net |

| α1β2γ2S, α1β3γ2S, α2β2γ2S, α2β3γ2S | Weak Antagonist | High-micromolar (IC50) | No significant agonist responses up to 1 mM | jneurosci.orgresearchgate.netnih.gov |

| ρ1 | Weak Antagonist | ~150 µM (IC50) | Minute but significant currents at 1 mM | jneurosci.orgresearchgate.net |

| α4β3 (binary) | Weak low-efficacious partial agonist | - | Low | jneurosci.org |

Note: This table summarizes approximate values and functional profiles based on the provided search snippets. Specific values may vary depending on experimental conditions and the specific study.

Ex Vivo and in Vivo Non Human Neuropharmacological Investigations of Thio Thip

Slice Electrophysiology in Native Rodent Brain Regions

Slice electrophysiology has been a key method for assessing the effects of Thio-THIP on GABAA receptors in their native environment within rodent brain tissue. Studies have focused on various brain regions known for expressing different GABAAR subtypes, including cerebellar granule cells, dentate gyrus granule cells, striatal medium spiny neurons, and ventrobasal thalamus neurons. nih.govresearchgate.netechinobase.orgjneurosci.org

In cerebellar granule cells, this compound has been shown to evoke robust currents through extrasynaptic GABAARs. nih.govnih.govresearchgate.netechinobase.orgjneurosci.org This observation aligns with its known partial agonism at α6β2,3δ GABAAR subtypes, which are highly expressed extrasynaptically in these cells. nih.govnih.govjneurosci.org

Investigations in dentate gyrus granule cells have revealed a different pattern. This compound did not elicit significant currents in these neurons. nih.govnih.govresearchgate.netechinobase.orgjneurosci.org This finding suggests a predominant expression of extrasynaptic α4β2δ receptors in dentate gyrus granule cells, as this compound exhibits negligible activity at the α4β2δ subtype. nih.govnih.govjneurosci.org However, 100 µM this compound was found to reduce the amplitudes of synaptic currents recorded from dentate gyrus granule cells, potentially by targeting perisynaptic α4βδ receptors located on distal dendrites. nih.govnih.govresearchgate.netjneurosci.orgjneurosci.org Further studies in dentate gyrus granule cells indicated that the presence of a constitutive current mediated by α4β1/3δ receptors could limit the efficacy of agonists like this compound, and silencing this spontaneous activity increased this compound's efficacy. meduniwien.ac.atnih.govresearchgate.net

In striatal medium spiny neurons, similar to dentate gyrus granule cells, this compound did not induce significant currents. nih.govnih.govresearchgate.netechinobase.orgjneurosci.org This is also attributed to the likely predominant expression of extrasynaptic α4β2δ receptors in these neurons. nih.govnih.govjneurosci.org Furthermore, 100 µM this compound did not affect synaptic currents in striatal medium spiny neurons. nih.govnih.govresearchgate.netjneurosci.orgjneurosci.orgresearchgate.net

Studies on ventrobasal thalamus neurons have shown that this compound evokes differential degrees of currents. nih.govnih.govresearchgate.netjneurosci.org This variability in response may be due to the differential expression of extrasynaptic α4βδ subtypes within these cells. nih.govnih.govjneurosci.org Synaptic currents in ventrobasal thalamus neurons were not affected by 100 µM this compound. nih.govnih.govresearchgate.netjneurosci.orgjneurosci.orgresearchgate.net

The use of THIP, a related analog, as a reference in these electrophysiological studies helped confirm that currents mediated by extrasynaptic δ-GABAARs could be recorded and provided a basis for comparing this compound's effects. researchgate.net THIP itself elicited robust currents in all four brain regions studied. researchgate.net

| Brain Region | Cell Type | This compound Effect (100 µM) on Extrasynaptic Current | Proposed Receptor Subtype(s) Mediating Effect | This compound Effect (100 µM) on Synaptic Current |

| Cerebellum | Granule Cells | Robust currents | α6β2,3δ | Not assessed in cited source |

| Dentate Gyrus | Granule Cells | No significant currents | Predominantly α4β2δ | Reduced amplitudes (perisynaptic α4βδ) |

| Striatum | Medium Spiny Neurons (MSNs) | No significant currents | Predominantly α4β2δ | No effect |

| Ventrobasal Thalamus | Neurons | Differential degrees of currents | Differential α4βδ subtypes | No effect |

Assessment of Regional and Cell-Type Specificity of this compound's Actions on Endogenous GABA-A Receptors

The slice electrophysiology studies highlight the regional and cell-type specificity of this compound's actions on endogenous GABAA receptors in the rodent brain. nih.govechinobase.orgbranco-lab.orgfrontiersin.org The differential responses observed in cerebellar granule cells (robust currents), dentate gyrus granule cells (no significant currents but reduced synaptic amplitudes), and striatal medium spiny neurons (no significant currents) demonstrate that this compound does not uniformly activate extrasynaptic GABAARs across all brain regions. nih.govnih.govresearchgate.netechinobase.orgjneurosci.org

This specificity is primarily attributed to the varying subunit composition of extrasynaptic GABAARs in these areas. This compound acts as a partial agonist at α4β1δ and α4β3δ subtypes but has negligible activity at α4β2δ receptors. nih.govnih.govjneurosci.org The presence of α6β2,3δ receptors in cerebellar granule cells contributes to the observed robust currents. nih.govnih.govjneurosci.org Conversely, the lack of significant currents in dentate gyrus granule cells and striatal medium spiny neurons is linked to the predominant expression of the α4β2δ subtype in these regions. nih.govnih.govresearchgate.netechinobase.orgjneurosci.org The differential responses in ventrobasal thalamus neurons suggest a diversity in the expression of α4βδ subtypes in this area. nih.govnih.govresearchgate.netjneurosci.org

Furthermore, the ability of this compound to reduce synaptic current amplitudes specifically in dentate gyrus granule cells, but not in striatal medium spiny neurons or ventrobasal thalamus neurons, indicates a potential action on perisynaptic receptors in the dentate gyrus, adding another layer of cell-type and sub-synaptic localization specificity to its effects. nih.govnih.govresearchgate.netjneurosci.orgjneurosci.orgresearchgate.net This functional selectivity, particularly its ability to discriminate between β2- and β3-containing receptor subtypes, positions this compound as a valuable tool for investigating native α4βδ GABAARs. nih.govnih.govresearchgate.netjneurosci.orgjneurosci.orgcore.ac.ukresearchgate.net

Preclinical Behavioral and Physiological Studies in Animal Models (Focusing on Mechanistic Insight)

While the provided search results primarily detail ex vivo electrophysiological findings, preclinical behavioral and physiological studies in animal models are crucial for understanding the in vivo relevance and mechanistic insights of this compound's actions. Animal models are widely used in neuropharmacological research to investigate the behavioral and physiological consequences of targeting specific receptors and pathways, providing insights into potential therapeutic applications and underlying mechanisms. researchgate.netnih.govscielo.brabpi.org.ukceur-ws.orgresearchgate.net

Although specific detailed behavioral or physiological data for this compound in animal models were not extensively present in the immediate search results, the observed selective activity of this compound on specific GABAAR subtypes and in distinct brain regions from electrophysiological studies provides a mechanistic basis for predicting potential in vivo effects. For instance, the activation of extrasynaptic α6βδ receptors in cerebellar granule cells, which are involved in regulating cerebellar output, could potentially influence motor coordination and other cerebellar-dependent behaviors. branco-lab.org The differential effects in the dentate gyrus and striatum, regions critical for learning, memory, and motor control, suggest that this compound could impact these functions through its selective modulation of GABAergic inhibition. frontiersin.orgeneuro.orgfrontiersin.orgnih.govbiorxiv.org

The functional profile of this compound, particularly its partial agonism at certain extrasynaptic GABAAR subtypes, suggests it could modulate tonic inhibitory currents, which play a significant role in regulating neuronal excitability and network activity. plos.orgnih.govfrontiersin.org Alterations in tonic inhibition have been implicated in various neurological and psychiatric conditions, suggesting potential avenues for mechanistic investigation in animal models of disease.

Future preclinical studies utilizing animal models would be essential to translate the ex vivo findings into a broader understanding of this compound's effects on complex behaviors and physiological processes, directly linking its subtype-selective actions to in vivo outcomes and providing crucial mechanistic insights. nih.govnih.govfrontiersin.orgbiorxiv.org

Advanced Structural Biology and Computational Modeling of Thio Thip Interactions

Elucidation of Key Residue Interactions and Binding Poses within the GABA-A Receptor Orthosteric Site

The orthosteric binding site of the GABA-A receptor, where the endogenous ligand GABA and agonists like Thio-THIP bind, is located at the interface between the β+ and α- subunits in the extracellular domain. nih.govnih.gov This pocket is formed by several conserved loops of amino acids (Loops A-F) that create a specific chemical environment for ligand recognition and binding. researchgate.netresearchgate.net For GABA, key interactions within this site include hydrogen bonds and cation-π interactions with specific aromatic and charged residues. researchgate.netnih.gov

While high-resolution crystal structures of this compound co-crystallized with a specific GABA-A receptor subtype are not yet publicly available, extensive functional data from electrophysiological studies on recombinant receptors have illuminated its binding characteristics. This compound is a functionally subtype-selective ligand, a property that stems from its unique interactions with the residues lining the orthosteric pocket of different receptor isoforms. researchgate.netresearchgate.net

Research has shown that this compound acts as a partial agonist at α4β1δ and α4β3δ receptors but displays negligible agonist activity at α4β2δ and most αβγ receptor combinations, where it can act as a weak antagonist. researchgate.netresearchgate.net This functional selectivity, particularly the ability to discriminate between β2- and β3-containing receptors, is a remarkable feature. researchgate.net The primary structural difference between this compound and its parent compound THIP is the substitution of an oxygen atom in the five-membered ring with a sulfur atom. This single atomic substitution alters the molecule's electronic distribution, size, and hydrogen bonding capacity, leading to a distinct binding pose and interaction profile within the orthosteric site. The sulfur atom is less electronegative and a poorer hydrogen bond acceptor than oxygen, which would fundamentally change its interaction with key residues in the binding loops compared to THIP.

This differential pharmacology suggests that the amino acid sequence variations between the β2 and β3 subunits in the binding site are sufficient to alter the binding mode or the subsequent conformational changes required for channel activation. The data strongly imply that this compound adopts a binding pose in α4β3δ receptors that can stabilize an active or partially active receptor state, whereas in α4β2δ receptors, its binding fails to induce the necessary conformational shift for channel gating, resulting in antagonism.

Computational Approaches for Understanding Ligand-Receptor Dynamics and Conformational Changes

Computational modeling serves as a powerful tool to bridge the gap between static structural data and the dynamic nature of receptor function. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are essential for hypothesizing binding poses, identifying key interactions, and understanding the conformational transitions that a receptor undergoes upon ligand binding. researchgate.netelsevierpure.com

Molecular Docking: This method predicts the preferred orientation of a ligand within a binding site. For this compound, docking studies using homology models of different GABA-A receptor subtypes can generate plausible binding poses. These models can help visualize how the isothiazole (B42339) ring of this compound orients itself relative to key aromatic residues (like tyrosine and phenylalanine) and hydrogen-bonding residues (like serine, threonine, and arginine) within the β+/α- interface. researchgate.netnih.gov By comparing the docking scores and interaction patterns of this compound in β2- versus β3-containing receptor models, researchers can formulate hypotheses to explain its observed functional selectivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, simulating its movement over time. nih.govresearchgate.net An MD simulation initiated from a docked pose of this compound can reveal the stability of the interaction and map the allosteric communication pathway from the binding site to the ion channel gate. elsevierpure.com For this compound, comparative MD simulations on α4β3δ and α4β2δ receptor models could elucidate the mechanistic basis of its differential efficacy. Such simulations might show that in the β3-containing receptor, this compound binding induces and stabilizes a twisting motion in the extracellular domain—a key step in channel opening—whereas in the β2-containing receptor, this conformational change is either absent or less pronounced. youtube.com

These computational approaches are instrumental in interpreting experimental data and guiding further experiments, such as site-directed mutagenesis, to validate the role of specific residues in this compound's unique pharmacology. nih.gov

Rational Design Principles for Developing Next-Generation GABA-A Receptor Modulators Based on this compound Scaffolds

The distinct pharmacological profile of this compound makes its chemical scaffold an attractive starting point for the rational design of novel GABA-A receptor modulators with potentially improved selectivity and tailored efficacy. researchgate.netnih.gov The insights gained from structural and computational studies provide clear principles for guiding drug discovery efforts.

Future Research Trajectories and Academic Perspectives for Thio Thip

Discovery of Novel GABA-A Receptor Subtype Selectivities and Allosteric Modulatory Sites

The exploration of the chemical space around the well-known γ-aminobutyric acid type A (GABA-A) receptor agonist, THIP (Gaboxadol), has led to the development of analogs with unique pharmacological profiles. Among these, Thio-THIP (4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol) has emerged as a significant research tool due to its distinct subtype selectivity. Unlike its parent compound, this compound demonstrates a remarkable functional selectivity for specific GABA-A receptor subtypes, which offers a more nuanced approach to modulating the GABAergic system.

Detailed electrophysiological studies on recombinant human GABA-A receptors have revealed that this compound acts as a partial agonist at α4β1δ and α4β3δ receptors. nih.gov In stark contrast, it shows negligible agonist activity at α4β2δ and various αβγ-containing GABA-A receptor subtypes. nih.govresearchgate.net This makes this compound a pioneering ligand capable of discriminating between β2- and β3-containing receptor subtypes, a property not prominently observed with THIP. nih.gov At α1β3γ2, α2β3γ2, and α5β3γ2 receptors, this compound exhibits weak antagonist activity. researchgate.net This functional profile is summarized in the table below.

| GABA-A Receptor Subtype | Functional Activity of this compound | Reference |

|---|---|---|

| α4β1δ | Partial Agonist | nih.gov |

| α4β3δ | Partial Agonist | nih.gov |

| α4β2δ | Negligible Agonist Activity | nih.gov |

| α1β3γ2 | Weak Antagonist | researchgate.net |

| α2β3γ2 | Weak Antagonist | researchgate.net |

| α5β3γ2 | Weak Antagonist | researchgate.net |

While this compound's primary interaction is at the orthosteric GABA binding site, the potential for its involvement in allosteric modulation remains an area for future investigation. Allosteric modulators bind to sites on the receptor that are distinct from the agonist binding site, and they can enhance or diminish the effect of the agonist. wikipedia.orgyoutube.com Studies have shown that the effects of partial agonists at GABA-A receptors can be influenced by allosteric modulators. nih.gov For instance, the maximal responses of partial agonists can be enhanced by compounds like benzodiazepines and neurosteroids. nih.gov Although there is currently no direct evidence to suggest that this compound itself binds to a novel allosteric site, its unique functional selectivity profile at orthosteric sites may alter the receptor's conformation in a way that influences the binding or efficacy of known or novel allosteric modulators. Future research trajectories will likely explore whether this compound can act as a silent allosteric modulator or if its binding primes the receptor for modulation by other compounds, potentially revealing new allosteric modulatory sites or mechanisms.

Investigation of this compound's Effects on Interneuronal Network Activity and Synaptic Plasticity

The selective action of this compound on specific GABA-A receptor subtypes has significant implications for its effects on neuronal network activity and synaptic plasticity. Interneurons, particularly those expressing δ-subunit containing GABA-A receptors, play a crucial role in pacing network oscillations, such as theta and gamma rhythms, which are fundamental for cognitive processes like learning and memory. nih.govnih.govfrontiersin.org

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a key cellular mechanism underlying learning and memory. youtube.comnih.gov Long-term potentiation (LTP) and long-term depression (LTD) are the primary forms of synaptic plasticity. The GABAergic system is known to modulate synaptic plasticity. For example, studies with THIP have shown that it can inhibit LTP in the dentate gyrus of the hippocampus, a brain region critical for memory formation. nih.gov This effect is mediated through δ-subunit containing GABA-A receptors. nih.gov As this compound is a functionally selective ligand for certain δ-containing GABA-A receptors, it is highly probable that it also modulates synaptic plasticity. Future research is expected to focus on how this compound's unique selectivity profile translates to its effects on LTP and LTD in various hippocampal and cortical circuits. It is plausible that by selectively targeting certain interneuron populations, this compound could have a more refined impact on the induction and maintenance of synaptic plasticity compared to broader-acting GABAergic agents. This could involve altering the threshold for inducing LTP or LTD, or affecting the metaplasticity of a synapse, which is the plasticity of synaptic plasticity itself.

Development of Advanced Imaging and Biosensor Techniques for this compound Receptor Mapping

The precise anatomical and subcellular distribution of GABA-A receptor subtypes is crucial for understanding their physiological roles and for the development of targeted therapeutics. The unique selectivity of this compound for specific δ-subunit containing GABA-A receptors makes it an important tool for these investigations. However, to fully leverage the potential of this compound, advanced imaging and biosensor techniques are required to map the distribution of its target receptors in the brain.

Currently, there is a lack of positron emission tomography (PET) ligands that are highly selective for δ-subunit containing GABA-A receptors. nih.gov The development of a radiolabeled version of this compound could represent a significant breakthrough in this area. A radiolabeled this compound, for instance with Carbon-11 or Fluorine-18, could be used as a PET tracer to visualize and quantify the distribution of α4β1δ and α4β3δ receptors in the living brain. nih.govnih.gov This would provide invaluable information about the brain regions and neuronal populations that are modulated by this compound and could help in understanding the pathophysiology of disorders where these receptor subtypes are implicated. stanford.edu

In addition to in vivo imaging, the development of novel biosensors for this compound receptor mapping is a promising future research direction. Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide a measurable signal in response to a specific analyte. capes.gov.br Genetically encoded or synthetic biosensors could be designed to specifically recognize and report the presence and activity of this compound's target receptors. For example, a fluorescence-based biosensor could be developed that changes its emission properties upon the binding of this compound to its receptor, allowing for real-time monitoring of receptor engagement in brain slices or even in living animals. Such technologies would enable researchers to study the dynamics of this compound-receptor interactions with high spatial and temporal resolution, providing insights into its mechanism of action at the cellular and network level.

Theoretical Implications for Understanding GABA-A Receptor Pathophysiology and Therapeutic Targeting

The discovery and characterization of functionally selective GABA-A receptor ligands like this compound have profound theoretical implications for our understanding of GABA-A receptor pathophysiology and for the future of therapeutic targeting. The ability to selectively modulate specific receptor subtypes opens up new avenues for dissecting the complex roles of the GABAergic system in both normal brain function and disease. rjptonline.orgnih.gov

The functional selectivity of this compound for α4β1δ and α4β3δ receptors over α4β2δ and αβγ subtypes provides a powerful tool to investigate the distinct physiological and pathological roles of these specific receptor populations. nih.gov For example, alterations in the expression or function of δ-subunit containing GABA-A receptors have been implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and schizophrenia. nih.govwikipedia.org By using this compound, researchers can selectively probe the contribution of β1- and β3-containing δ-receptors to these conditions, potentially leading to a more refined understanding of their underlying mechanisms.

This subtype-selective approach holds great promise for therapeutic targeting. A major challenge in the development of GABAergic drugs has been the prevalence of off-target effects, such as sedation, which are often mediated by non-target GABA-A receptor subtypes. nih.gov For instance, the sedative effects of many benzodiazepines are primarily mediated by α1-containing GABA-A receptors, while their anxiolytic effects are linked to α2 and α3 subtypes. nih.gov By designing ligands with high selectivity for specific subtypes implicated in a particular pathology, it may be possible to develop novel therapeutics with improved efficacy and a more favorable side-effect profile. rjptonline.org this compound serves as a proof-of-concept for this approach. Its ability to discriminate between β-subunit isoforms within δ-containing receptors suggests that an even finer level of therapeutic targeting is achievable. Future research will likely focus on developing compounds with optimized pharmacokinetic and pharmacodynamic properties based on the structural and functional insights gained from studying ligands like this compound, with the ultimate goal of creating a new generation of precisely targeted GABAergic medicines.

Q & A

Q. What distinguishes Thio-THIP’s pharmacological activity from other GABA_A receptor agonists like THIP?

this compound exhibits subunit-selective partial agonism, distinguishing it from THIP. Specifically, it acts as a partial agonist at α4β1δ and α4β3δ receptors but shows negligible activity at α4β2δ or αβγ receptors. This selectivity allows researchers to isolate δ-containing GABA_A receptors in native systems, unlike THIP, which broadly targets δ and γ subtypes . Methodologically, its β3-subunit preference makes it a critical tool for probing α4βδ receptor function in studies comparing β subunit contributions.

Q. What concentration ranges are safe and effective for this compound in neuronal network experiments?

this compound induces neurotoxic effects at concentrations ≥300 μM, limiting its usable range to ≤100 μM in neuronal cultures. At 30–100 μM, it modulates δ-containing receptors without cytotoxicity, as demonstrated in cortical network assays. Researchers should validate dose-response curves in pilot studies and avoid extrapolating results beyond 100 μM without toxicity controls .

Q. How does this compound’s selectivity for β subunits inform experimental design in receptor studies?

this compound discriminates between β2- and β3-containing receptors, enabling targeted studies of β3/δ subtypes. For example, in HEK-293 cells expressing α4β1/3δ receptors, this compound (100 μM) induces threshold currents (TCDs) of -1.2 ± 0.1 pA/pF, whereas β2-containing receptors show negligible responses. Researchers should confirm subunit composition via qPCR or immunoblotting before testing this compound to avoid confounding results .

Advanced Research Questions

Q. How do experimental conditions (e.g., recording solutions, temperature) influence this compound’s effects on δ-containing GABA_A receptors?

this compound’s efficacy varies with recording conditions. For example, in HEK-293 cells, TCDs induced by 100 μM this compound were -1.2 pA/pF in low-chloride solutions (Condition D) but only -0.3 pA/pF in high-chloride conditions (Condition B). Temperature also modulates receptor kinetics: at 37°C, GABA’s EC50 is 0.35 μM, but this compound’s partial agonism may require longer incubation times to stabilize currents. Standardizing ionic conditions and temperature is critical for reproducibility .

Q. How can researchers resolve contradictions in this compound’s activity across recombinant vs. native receptor systems?

Discrepancies arise from differences in receptor subunit stoichiometry or auxiliary proteins. For instance, this compound shows potent agonism in recombinant α4β3δ receptors but weaker effects in native dentate gyrus granule cells (DGGCs). To reconcile this, combine single-cell RNA sequencing (to confirm subunit expression) with pharmacological isolation using antagonists like picrotoxin (PTX). Cross-validating findings in β3-knockout models can further clarify subtype-specific effects .

Q. What methodological strategies mitigate this compound’s neurotoxicity in long-term electrophysiological studies?

Neurotoxicity at high concentrations (≥300 μM) limits prolonged exposure. Researchers can:

- Use lower concentrations (10–30 μM) with prolonged recording intervals to assess cumulative effects.

- Pair this compound with neuroprotective agents (e.g., BDNF) in cultured networks.

- Monitor cell viability via lactate dehydrogenase (LDH) assays post-experiment .

Q. How does this compound’s partial agonism impact data interpretation in synaptic vs. extrasynaptic receptor studies?

Unlike full agonists (e.g., GABA), this compound’s partial efficacy complicates quantification of receptor occupancy. For example, in DGGCs, 100 μM this compound generates smaller TCDs (-1.2 pA/pF) compared to GABA, suggesting lower receptor activation. Normalize responses to maximal GABA currents in the same preparation to estimate relative efficacy. Additionally, use inverse agonists (e.g., gabazine) to isolate constitutive activity .

Methodological Best Practices

- Subunit Verification : Always confirm receptor subunit expression (e.g., α4, β3, δ) via immunohistochemistry or RNA profiling before attributing effects to this compound .

- Concentration Controls : Include vehicle and toxicity controls (e.g., LDH assays) in concentration-response experiments .

- Standardized Protocols : Predefine recording conditions (e.g., ionic composition, temperature) to minimize variability in electrophysiological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。